Dodecyl D-glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protein Solubilization and Purification:

Dodecyl D-glucoside is a mild detergent that effectively solubilizes membrane proteins without denaturing them. This makes it a valuable tool for purifying and studying membrane proteins, which are crucial components of cellular function but often difficult to isolate due to their hydrophobic nature. Studies have shown that dodecyl D-glucoside can be used to solubilize and purify various membrane proteins, including ion channels, transporters, and receptors [, ].

Micelle Formation and Drug Delivery:

Dodecyl D-glucoside can self-assemble into micelles, which are spherical structures formed by the aggregation of surfactant molecules. These micelles can be used to encapsulate and deliver hydrophobic drugs or other molecules into cells. This property makes dodecyl D-glucoside a potential tool for drug delivery research, as it can help improve the solubility and bioavailability of poorly soluble drugs [, ].

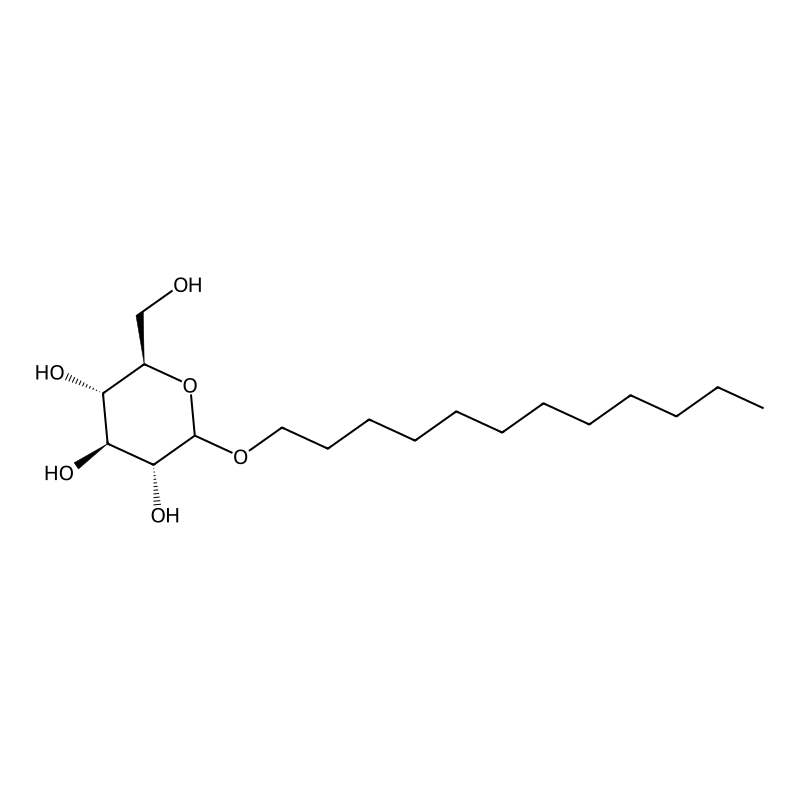

Dodecyl D-glucoside is a surfactant with the chemical formula C18H36O6. It features a dodecyl (twelve-carbon) chain linked to a D-glucopyranoside unit. This compound is known for its ability to reduce surface tension in aqueous solutions, which allows it to effectively function as a cleansing agent and emulsifier. Its mild nature makes it particularly appealing for formulations designed for sensitive skin, including baby products and gentle cleansers .

The primary mechanism of DDG's action lies in its ability to interact with biological membranes. Due to its amphiphilic nature, DDG can solubilize membrane proteins, essentially extracting them from the lipid bilayer for further study and analysis []. Additionally, DDG can form micelles, which mimic the environment of cell membranes and are useful for studying membrane protein structure and function [].

- Skin and Eye Irritation: DDG can cause mild skin and eye irritation upon prolonged contact. Wear gloves and eye protection when handling.

- Inhalation: Inhalation of DDG dust should be avoided as it can irritate the respiratory tract.

The primary reaction involved in the synthesis of dodecyl D-glucoside is the condensation of dodecanol with glucose under acidic conditions. This process results in the formation of a glycosidic bond between the alcohol and the sugar molecule. The reaction can be summarized as follows:

This reaction can lead to various degrees of polymerization, resulting in different molecular weights and properties depending on the specific conditions used during synthesis .

Dodecyl D-glucoside exhibits several biological activities. It has been shown to possess antimicrobial properties, which can be beneficial in cosmetic formulations by reducing microbial contamination. Additionally, it has been studied for its effects on cell membranes, where it can influence permeability and cellular interactions . Its gentle nature makes it suitable for use in products intended for sensitive skin without causing irritation or sensitization .

The synthesis of dodecyl D-glucoside typically involves:

- Condensation Reaction: The primary method is the acid-catalyzed reaction between dodecanol and glucose.

- Catalytic Methods: Newer methods may involve using enzymes or other catalysts to promote glycosidic bond formation under milder conditions, which can enhance yield and reduce by-products .

- Purification: Post-synthesis, the product is often purified through techniques such as crystallization or chromatography to achieve high purity levels suitable for cosmetic use .

Dodecyl D-glucoside finds extensive use in various applications:

- Personal Care Products: Commonly used in shampoos, body washes, and facial cleansers due to its mildness and ability to create stable foams.

- Household Cleaning Products: Utilized in formulations requiring effective surfactants that are also biodegradable.

- Pharmaceuticals: Occasionally incorporated into formulations as an excipient or stabilizer due to its emulsifying properties .

Dodecyl D-glucoside belongs to a class of compounds known as alkyl glucosides. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Carbon Chain Length | Unique Features |

|---|---|---|

| Decyl D-glucoside | 10 | Milder than dodecyl; commonly used in baby products. |

| Lauryl D-glucoside | 12 | Effective emulsifier; often used in hair care products. |

| Hexadecyl D-glucoside | 16 | Higher molecular weight; used in industrial applications. |

| Octyl D-glucoside | 8 | Known for its solubilizing properties in cosmetic formulations. |

Dodecyl D-glucoside stands out due to its balanced properties that allow it to function effectively across various applications while maintaining mildness suitable for sensitive skin types .

Dodecyl D-glucoside (C18H36O6) is characterized by a β-glycosidic bond connecting a glucose unit to a dodecyl (12-carbon) alkyl chain. The compound exists primarily in the β-anomeric form and possesses excellent surface-active properties. It has a critical micelle concentration (CMC) of approximately 190 μM, making it effective at relatively low concentrations. As a nonionic surfactant, it exhibits good stability across a wide pH range and demonstrates compatibility with various formulation ingredients.

Applications and Significance

Dodecyl D-glucoside demonstrates excellent surface tension reduction, emulsion stability, foaming capacity, and wetting power. These properties make it valuable in numerous applications:

- Personal care products: Used in shampoos, facial cleansers, and body washes due to its mild cleansing properties

- Pharmaceuticals: Employed for protein solubilization and membrane research

- Industrial applications: Utilized in detergents and cleaning formulations

- Research tools: Applied in biochemical studies to distinguish between denatured and refolded forms of proteins

The growing interest in this compound stems from increasing consumer demand for naturally derived, biodegradable, and environmentally friendly surfactants.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (99.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (99.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

110615-47-9

Wikipedia

JWH-359

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Surfactant

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing

Textiles, apparel, and leather manufacturing

D-Glucopyranose, oligomeric, C10-16-alkyl glycosides: ACTIVE

FRI - indicates a polymeric substance containing no free-radical initiator in its Inventory name but is considered to cover the designated polymer made with any free-radical initiator regardless of the amount used.